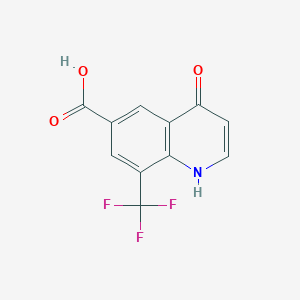
Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromenone core, which is a derivative of coumarin, and is functionalized with an amino group and a methylpiperazine moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperazine with a suitable chromenone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized chromenones, reduced dihydrochromenones, and various substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 3-Amino-4-isopropenyl-benzoic acid
- 3-Amino-4-ethylamino-benzoic acid
Uniqueness
Compared to similar compounds, 3-Amino-4-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core and the piperazine moiety makes it particularly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
59288-17-4 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-amino-4-(4-methylpiperazin-1-yl)chromen-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-16-6-8-17(9-7-16)13-10-4-2-3-5-11(10)19-14(18)12(13)15/h2-5H,6-9,15H2,1H3 |
Clé InChI |
OZISUROFJWDSRG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)

![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)



![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)


![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)
